REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[F:12][C:13]1([F:22])[CH2:18][CH2:17][CH:16](C(=O)C)[CH2:15][CH2:14]1>C(Cl)(Cl)Cl>[F:12][C:13]1([F:22])[CH2:18][CH2:17][CH:16]([OH:9])[CH2:15][CH2:14]1
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Name
|
|
Quantity
|
0.361 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0.262 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)C(C)=O)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2 hours when TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
consumption of the 1-(4,4-difluoro-cyclohexyl)-ethanone
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Type
|
ADDITION
|
Details
|
The solution was poured into saturated sodium hydrogencarbonate solution
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 ml)
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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STIRRING
|
Details
|
(5 ml) and stirred at rt over a weekend
|
Type
|
ADDITION
|
Details
|
The solution was diluted with chloroform (25 ml) and sat. sodium hydrogencarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride (3×25 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |